molecular formula C8H9IO B14347125 3-Iodo-2,6-dimethylphenol CAS No. 90932-63-1

3-Iodo-2,6-dimethylphenol

Cat. No.: B14347125
CAS No.: 90932-63-1
M. Wt: 248.06 g/mol
InChI Key: OVJOFKQZBQSPRQ-UHFFFAOYSA-N
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Description

3-Iodo-2,6-dimethylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an iodine atom and two methyl groups attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,6-dimethylphenol typically involves the iodination of 2,6-dimethylphenol. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters helps in achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form the corresponding phenol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,6-dimethylbenzoquinone.

    Reduction: Formation of 2,6-dimethylphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Iodo-2,6-dimethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and undergo electrophilic or nucleophilic interactions, influencing various biochemical processes.

Comparison with Similar Compounds

    2,6-Dimethylphenol: Lacks the iodine atom, resulting in different reactivity and applications.

    3-Bromo-2,6-dimethylphenol: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.

Uniqueness: 3-Iodo-2,6-dimethylphenol is unique due to the presence of the iodine atom, which imparts distinct chemical properties and potential applications compared to its analogs. The iodine atom enhances its reactivity and allows for specific interactions in chemical and biological systems.

Properties

CAS No.

90932-63-1

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

3-iodo-2,6-dimethylphenol

InChI

InChI=1S/C8H9IO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,1-2H3

InChI Key

OVJOFKQZBQSPRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)I)C)O

Origin of Product

United States

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